(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate
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Overview
Description
(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate is a complex organic compound that features a nitrophenyl group and a pentyloxycarbonylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate typically involves multiple steps. One common method begins with the nitration of phenol to produce 4-nitrophenol. The final step involves the formation of the carbonate ester linkage, which can be achieved using carbonylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-aminophenyl derivatives, while oxidation can produce various nitro compounds .
Scientific Research Applications
(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pentyloxycarbonylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
4-Aminophenol: A reduction product of 4-nitrophenol with different reactivity.
Phenolic Compounds: A broad class of compounds with similar structural features and reactivity.
Uniqueness
(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918311-75-8 |
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Molecular Formula |
C20H21N2O7- |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[(4-nitrophenyl)-[4-(pentoxycarbonylamino)phenyl]methyl] carbonate |
InChI |
InChI=1S/C20H22N2O7/c1-2-3-4-13-28-19(23)21-16-9-5-14(6-10-16)18(29-20(24)25)15-7-11-17(12-8-15)22(26)27/h5-12,18H,2-4,13H2,1H3,(H,21,23)(H,24,25)/p-1 |
InChI Key |
VTNRDNYJZKOEAS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)[O-] |
Origin of Product |
United States |
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